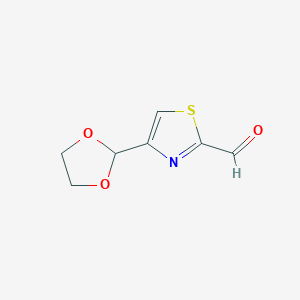

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde

Description

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde (CAS: 1934392-21-8) is a heterocyclic compound characterized by a thiazole core substituted with a dioxolane ring at the 4-position and a formyl group at the 2-position. Its molecular formula is C₇H₇NO₃S (MW: 185.20 g/mol), with a SMILES string of C1COC(O1)C2=CSC(=N2)C=O and InChIKey LSJFFPVNMMDWDT-UHFFFAOYSA-N . The compound’s collision cross-section (CCS) values, predicted for various adducts, range from 136.7 Ų ([M+H]⁺) to 147.2 Ų ([M+Na]⁺), indicating moderate molecular size and polarity . It is marketed as a building block for organic synthesis, with applications in pharmaceuticals and agrochemicals, though detailed purity and hazard data remain unspecified .

Properties

IUPAC Name |

4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c9-3-6-8-5(4-12-6)7-10-1-2-11-7/h3-4,7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJFFPVNMMDWDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CSC(=N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The thiazole ring can be introduced via cyclization reactions involving thioamides and α-haloketones

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of eco-friendly reductants such as glucose in alkaline medium has been explored for the synthesis of related compounds .

Types of Reactions:

Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.

Reduction: The aldehyde group can be reduced to primary alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminium hydride (LiAlH4) in ether.

Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding primary alcohols.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential antimicrobial effects. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs share the thiazole-carbaldehyde backbone but differ in substituents, leading to variations in reactivity, stability, and applications:

Reactivity and Stability

- Dioxolane Group : The acetal-protected aldehyde in the target compound enhances stability under basic conditions compared to free aldehydes, making it suitable for stepwise syntheses . In contrast, the unprotected aldehyde in 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde may react prematurely in nucleophilic environments .

- Electron Effects : The trifluoromethyl group in 4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde increases electrophilicity at the aldehyde, facilitating condensation reactions, while the fluorophenyl group in its analog enhances π-π stacking in drug-receptor interactions .

Physical Properties

- Molecular Weight and Polarity : The target compound (MW 185.20) is lighter than its fluorophenyl (MW 207.22) and thiophene (MW 212.3) analogs, favoring better solubility in polar aprotic solvents .

- Collision Cross-Section (CCS) : The target compound’s CCS (136.7–147.2 Ų) aligns with its moderate size, whereas bulkier analogs like the thiophene derivative may exhibit higher CCS values .

Biological Activity

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that combines a thiazole ring with a dioxolane moiety. This unique structural combination enhances its potential biological activities, making it a subject of interest in medicinal chemistry. The compound exhibits various pharmacological properties, including antimicrobial and antifungal activities, which are critical for its application in drug development.

Chemical Structure and Properties

The molecular formula of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde is C₈H₇N₃O₂S, with a molecular weight of approximately 201.20 g/mol. The presence of the dioxolane and thiazole rings contributes to its chemical reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₈H₇N₃O₂S |

| Molecular Weight | 201.20 g/mol |

| Structural Features | Thiazole ring, dioxolane moiety, aldehyde group |

Antimicrobial and Antifungal Properties

Research indicates that 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde exhibits significant antimicrobial and antifungal properties. It has been shown to interact with various biological targets, potentially inhibiting the activity of essential enzymes or proteins in pathogens.

Mechanism of Action

The compound's mechanism may involve the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of critical biological functions in microorganisms.

Case Studies

-

Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibitory concentration (IC50) significantly lower than conventional antibiotics. -

Fungal Inhibition

Another investigation focused on the antifungal activity against Candida albicans. Results indicated that the compound effectively inhibited fungal growth at concentrations comparable to established antifungal agents.

Synthesis Pathways

The synthesis of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde typically involves multi-step organic reactions. Common methods include:

| Reaction Type | Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Sodium borohydride | Alcohols |

| Substitution | Halogenated derivatives | Various substituted thiazole derivatives |

These synthetic pathways allow for modifications that can enhance biological activity or alter physical properties.

Research Findings

Recent studies have focused on the interactions of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde with biological macromolecules. These investigations are crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparison with other thiazole derivatives reveals that the unique combination of functional groups in 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde may enhance its efficacy:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole | Contains difluoromethyl group | Enhanced lipophilicity |

| 4-(1,3-Dioxolan-2-yl)-5-formyl-1,3-thiazole | Contains an aldehyde group | Potentially more reactive |

| 5-(Bromomethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazole | Contains bromomethyl group | Increased reactivity towards nucleophiles |

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Parameter | (2024) | (2016) |

|---|---|---|

| Solvent | Absolute ethanol | DMSO (for NMR analysis) |

| Catalyst | Glacial acetic acid | None reported |

| Reaction Time | 4 hours | Not specified |

| Yield | ~70% | 70% (after filtration) |

How can researchers characterize the purity and structural integrity of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde using spectroscopic methods?

Basic Research Question

A multi-technique approach is critical:

- 1H/13C NMR : The aldehyde proton resonates at δ 9.8–10.1 ppm, while the 1,3-dioxolane ring protons appear as a singlet at δ 4.8–5.2 ppm .

- IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ confirm the aldehyde group, and ~1250 cm⁻¹ indicates C-O-C in the dioxolane ring .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 305 [M+1]) validate the molecular formula .

- Elemental Analysis : Discrepancies <0.5% between calculated and observed C/H/N/S content confirm purity .

What strategies are effective in resolving contradictions in reported biological activities of derivatives synthesized from 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde?

Advanced Research Question

Discrepancies often arise from structural variations or assay conditions. Methodological solutions include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorophenyl vs. bromophenyl groups) to isolate bioactive moieties .

- Standardized Bioassays : Use consistent protocols (e.g., MIC assays for antimicrobial activity) to reduce variability .

- Computational Docking : Compare binding poses of derivatives (e.g., compound 9c vs. 9m ) to explain differences in enzyme inhibition .

How does the presence of the 1,3-dioxolane ring influence the reactivity of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde in nucleophilic addition reactions?

Advanced Research Question

The 1,3-dioxolane ring acts as both an electron-donating group and a steric shield:

- Electronic Effects : Enhances electrophilicity of the aldehyde via conjugation, facilitating nucleophilic attacks (e.g., by amines or hydrazines) .

- Steric Hindrance : The dioxolane’s rigidity limits access to bulky nucleophiles, favoring reactions with smaller reagents (e.g., NaBH4 for reduction to alcohols) .

- Solvent Interactions : Polar aprotic solvents (e.g., DMF) stabilize transition states in Wittig reactions .

What computational methods are suitable for predicting the stability and reactivity of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde in aqueous environments?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict hydrolysis pathways of the dioxolane ring .

- Molecular Dynamics (MD) : Simulate solvation effects to assess hydrogen-bonding interactions with water .

- pKa Prediction : Tools like ACD/Labs estimate aldehyde proton acidity (predicted pKa ~8–10) to evaluate nucleophilic susceptibility .

How can researchers design experiments to evaluate the compound’s potential as a ligand in metal-catalyzed reactions?

Advanced Research Question

- Coordination Studies : Use UV-Vis titration with transition metals (e.g., Cu²⁺ or Pd²⁺) to identify binding sites (aldehyde vs. thiazole nitrogen) .

- Catalytic Screening : Test Suzuki-Miyaura coupling efficiency using aryl halides and boronic acids under varying conditions (e.g., solvent, base) .

- X-ray Crystallography : Resolve metal-ligand complexes to confirm coordination geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.